molecular formula C40H26O6S B14363915 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] CAS No. 90684-03-0

1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene]

Cat. No.: B14363915
CAS No.: 90684-03-0
M. Wt: 634.7 g/mol
InChI Key: DKPWAJLIFVRNSE-UHFFFAOYSA-N
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Description

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes sulfonyl, phenylene, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of caustic soda lye at elevated temperatures and pressures. The reaction is carried out at 55-60°C and autogenously generated pressure of 0.8-1.0 kg/cm² for 8 hours . The product is then purified through filtration and pH adjustment.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethynyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] involves its interaction with molecular targets through its sulfonyl and ethynyl groups. These interactions can lead to various effects, such as altering the electronic properties of materials or influencing biological pathways. The compound’s ability to undergo charge transfer and form stable complexes makes it valuable in materials science and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[3-(4-ethynylphenoxy)benzene] is unique due to its combination of sulfonyl, phenylene, and ethynyl groups, which confer distinct electronic and chemical properties. This uniqueness makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

CAS No.

90684-03-0

Molecular Formula

C40H26O6S

Molecular Weight

634.7 g/mol

IUPAC Name

1-(4-ethynylphenoxy)-3-[4-[4-[3-(4-ethynylphenoxy)phenoxy]phenyl]sulfonylphenoxy]benzene

InChI

InChI=1S/C40H26O6S/c1-3-29-11-15-31(16-12-29)43-35-7-5-9-37(27-35)45-33-19-23-39(24-20-33)47(41,42)40-25-21-34(22-26-40)46-38-10-6-8-36(28-38)44-32-17-13-30(4-2)14-18-32/h1-2,5-28H

InChI Key

DKPWAJLIFVRNSE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)OC6=CC=C(C=C6)C#C

Origin of Product

United States

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